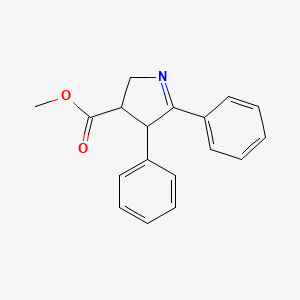
Methyl 4,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered nitrogen-containing rings that are significant in various biological and chemical processes
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylate typically involves the cyclization of enamino amides. One common method is the condensation of ethylamine with acetoacetanilide, followed by cyclization to form the pyrrole ring . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
化学反应分析
Types of Reactions: Methyl 4,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the phenyl rings or the pyrrole ring itself.
科学研究应用
Methyl 4,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives have shown potential in biological assays, particularly in studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl 4,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but its structure allows for versatile interactions with biological molecules.
相似化合物的比较
Comparison: Methyl 4,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring. Compared to similar compounds, it offers distinct reactivity and potential biological activity. For example, the presence of phenyl groups at positions 4 and 5 can enhance its interaction with biological targets, making it a valuable compound for medicinal chemistry research.
属性
CAS 编号 |
62920-83-6 |
|---|---|
分子式 |
C18H17NO2 |
分子量 |
279.3 g/mol |
IUPAC 名称 |
methyl 4,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C18H17NO2/c1-21-18(20)15-12-19-17(14-10-6-3-7-11-14)16(15)13-8-4-2-5-9-13/h2-11,15-16H,12H2,1H3 |
InChI 键 |
OCMNRGUEENYBHL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CN=C(C1C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


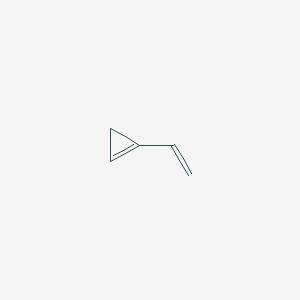
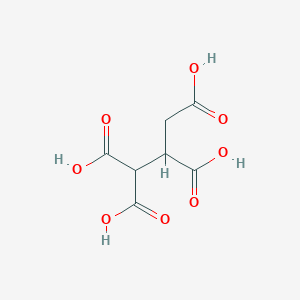
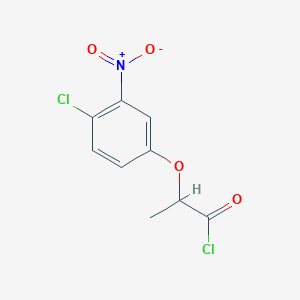
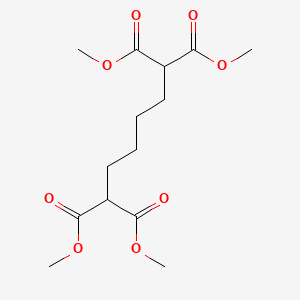

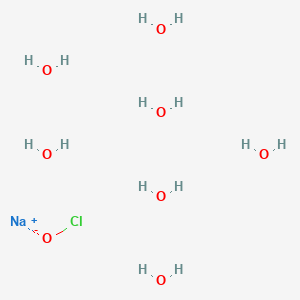
![2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14509764.png)

![N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide](/img/structure/B14509770.png)

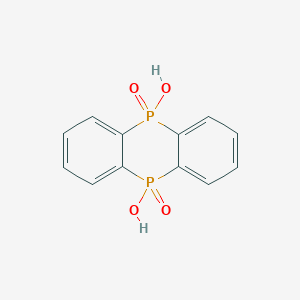

![2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14509814.png)

